molecular formula C21H20N6O B2431857 N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide CAS No. 890952-46-2

N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide

Cat. No.: B2431857
CAS No.: 890952-46-2
M. Wt: 372.432
InChI Key: YAGUYJLEDGBGQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-N’-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a hydrazide moiety, which is known for its biological activity.

Properties

IUPAC Name

N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O/c1-15-6-5-9-17(12-15)27-21-18(13-24-27)20(22-14-23-21)26-25-19(28)11-10-16-7-3-2-4-8-16/h2-9,12-14H,10-11H2,1H3,(H,25,28)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGUYJLEDGBGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N’-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N’-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazide moiety can lead to the formation of azides, while substitution reactions on the aromatic rings can introduce various functional groups .

Mechanism of Action

The mechanism of action of 3-phenyl-N’-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-N’-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide is unique due to its specific structure, which combines a pyrazolo[3,4-d]pyrimidine core with a hydrazide moiety. This unique structure contributes to its potent biological activities and makes it a valuable compound for scientific research and potential therapeutic applications .

Biological Activity

N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the realm of neurodegenerative diseases and cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • A pyrazolo[3,4-d]pyrimidine core.
  • Substituents that include a 3-methylphenyl group and a phenylpropanehydrazide moiety.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Phosphodiesterase Inhibition : Similar compounds have been identified as phosphodiesterase inhibitors, which play a crucial role in regulating cyclic nucleotide levels within cells. This mechanism is particularly relevant in enhancing cognitive functions and memory retention by increasing cyclic guanosine monophosphate (cGMP) levels in neuronal tissues.
  • Antitumor Activity : Some derivatives of pyrazolo[3,4-d]pyrimidines have shown promise as antitumor agents by inducing apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and the modulation of signaling pathways involved in tumor growth .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Effect Reference
Phosphodiesterase InhibitionIncreased cGMP levels
Antitumor ActivityInduction of apoptosis
Neuroprotective EffectsEnhancement of cognitive function

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Cognitive Enhancement : A study demonstrated that phosphodiesterase inhibitors similar to this compound improved memory retention in animal models, suggesting potential applications in treating cognitive disorders such as Alzheimer's disease.
  • Anticancer Properties : Research on pyrazolo[3,4-d]pyrimidine derivatives indicated their ability to inhibit tumor growth in vitro and in vivo. These findings suggest that this compound could share similar properties, warranting further investigation into its anticancer potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.